5-Amino-1H-indazol-3-ol dihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

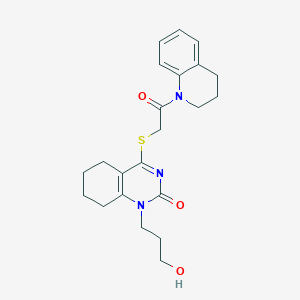

5-Amino-1H-indazol-3-ol dihydrochloride is a chemical compound with the CAS Number: 861360-71-6 . It has a molecular weight of 222.07 and its IUPAC name is this compound . It is a solid at room temperature .

Synthesis Analysis

The synthesis of 1H- and 2H-indazoles, which includes this compound, involves several strategies. These include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis

The InChI code for this compound is 1S/C7H7N3O.2ClH/c8-4-1-2-6-5 (3-4)7 (11)10-9-6;;/h1-3H,8H2, (H2,9,10,11);2*1H . This indicates the presence of 7 carbon atoms, 7 hydrogen atoms, 3 nitrogen atoms, 1 oxygen atom, and 2 chlorine atoms in the molecule.Chemical Reactions Analysis

The synthesis of 1H-indazoles, such as this compound, can be achieved through a Cu (OAc) 2 -catalyzed reaction to form N–N bond in DMSO under O2 atmosphere .Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 222.07 .Aplicaciones Científicas De Investigación

Ocular Hypotensive Agents

Research has explored indazole derivatives, including structures related to 5-Amino-1H-indazol-3-ol, as ocular hypotensive agents. These compounds have shown efficacy in reducing intraocular pressure (IOP) in nonhuman primate models of glaucoma, indicating potential for treatment of ocular hypertension and glaucoma (May et al., 2015). Further modifications of the indazole structure have sought to minimize cardiovascular side effects, enhancing their clinical evaluation prospects.

Inhibitors for Neurological Disorders

Indazol-3-ol derivatives have been investigated for their role as d-amino acid oxidase (DAAO) inhibitors, which could contribute to the treatment of schizophrenia by increasing brain d-serine levels and enhancing NMDA receptor activation. This research identified indazol-3-ol derivatives as a new class of nanomolar DAAO inhibitors, presenting a potential pathway for developing drug candidates targeting schizophrenia (Szilágyi et al., 2018).

Antimicrobial Activities

The synthesis and antimicrobial evaluation of indazole derivatives have demonstrated significant activities against a range of microorganisms. Compounds based on indazole and triazole frameworks have been found to possess good to moderate activities, indicating their potential use in developing new antimicrobial agents (Bektaş et al., 2007).

Synthetic Methodologies

Studies have also focused on the synthesis techniques for indazole derivatives, aiming at improving the efficiency and yield of these compounds. For instance, a microwave-assisted synthesis approach has been developed to rapidly and efficiently produce indazole derivatives, highlighting advancements in synthetic methodologies that could facilitate the exploration of their scientific applications (Haggam, 2021).

Mecanismo De Acción

Target of Action

Indazole derivatives, which include 5-amino-1h-indazol-3-ol dihydrochloride, have been found to exhibit a wide variety of biological properties .

Mode of Action

Indazole derivatives have been shown to interact with multiple receptors, which could suggest a similar mechanism for this compound .

Biochemical Pathways

Indazole derivatives have been associated with a broad spectrum of biological activities, suggesting that they may impact multiple biochemical pathways .

Pharmacokinetics

It is known that the compound has high gi absorption and is bbb permeant .

Result of Action

Indazole derivatives have been associated with a variety of biological activities, including anti-inflammatory, antimicrobial, antihiv, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and other activities .

Action Environment

It is known that the compound is stable at room temperature .

Propiedades

IUPAC Name |

5-amino-1,2-dihydroindazol-3-one;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O.2ClH/c8-4-1-2-6-5(3-4)7(11)10-9-6;;/h1-3H,8H2,(H2,9,10,11);2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBGOCHHYCKZHPZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)C(=O)NN2.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9Cl2N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B2600023.png)

![Methyl 2-[4,5-dimethoxy-2-[[4-(trifluoromethyl)phenyl]sulfamoyl]phenyl]acetate](/img/structure/B2600024.png)

![3,5-dichloro-N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2600025.png)

![N-{[6,7-dimethoxy-1-(4-methoxyphenyl)-3,4-dihydroisoquinolin-2(1H)-yl]carbonyl}-L-valine](/img/structure/B2600029.png)

![2-(4-chlorophenyl)-4-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B2600036.png)

![7-Chloro-1-(4-methoxyphenyl)-6-methyl-2-(5-methylisoxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2600041.png)